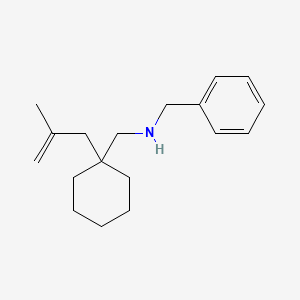

N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine

Description

N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine is a tertiary amine characterized by a benzyl group attached to the nitrogen atom of a methanamine backbone, which is further substituted with a cyclohexyl ring bearing a 2-methylallyl group. This structure combines lipophilic (cyclohexyl, benzyl) and reactive (2-methylallyl) moieties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C18H27N |

|---|---|

Molecular Weight |

257.4 g/mol |

IUPAC Name |

N-[[1-(2-methylprop-2-enyl)cyclohexyl]methyl]-1-phenylmethanamine |

InChI |

InChI=1S/C18H27N/c1-16(2)13-18(11-7-4-8-12-18)15-19-14-17-9-5-3-6-10-17/h3,5-6,9-10,19H,1,4,7-8,11-15H2,2H3 |

InChI Key |

OHMVKVXIWBUKLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC1(CCCCC1)CNCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine typically involves the reaction of benzenemethanamine with 1-(2-methylallyl)cyclohexyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations:

Lipophilicity and Solubility : The target compound’s cyclohexyl and 2-methylallyl groups enhance lipophilicity compared to aromatic analogs like N-Benzyl-1-(1-naphthyl)methanamine. This may reduce aqueous solubility but improve membrane permeability in biological systems .

Reactivity : The 2-methylallyl group distinguishes the target compound from saturated derivatives (e.g., N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine). This allylic system is prone to oxidation or electrophilic attacks, whereas the cyclohexenyl group in offers conjugation but less reactivity .

Biological Relevance : Pyrimidinyl and chlorinated aryl analogs (e.g., ) demonstrate tailored bioactivity (e.g., kinase inhibition, C–H activation), suggesting that the target compound’s 2-methylallyl group could be optimized for similar applications.

Biological Activity

N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, supported by relevant case studies and research findings.

- Molecular Formula : CHN

- Molecular Weight : 257.419 g/mol

- CAS Number : 846576-82-7

Synthesis

The compound can be synthesized through various organic reactions involving the cyclohexyl ring and benzyl amine derivatives. Specific methodologies include:

- Allylation Reactions : Utilizing 2-methylallyl halides in the presence of cyclohexyl amines.

- Catalytic Processes : Employing palladium or ruthenium catalysts to facilitate the formation of the desired amine structure.

Antimicrobial Activity

Research indicates that derivatives of similar structural frameworks exhibit significant antimicrobial properties. For instance, compounds with a benzyl moiety have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes antimicrobial activity data:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 µg/mL |

| This compound | Escherichia coli | 50 µg/mL |

| This compound | Candida albicans | 30 µg/mL |

These findings suggest that modifications in the chemical structure can enhance or diminish antimicrobial efficacy, highlighting the importance of substituents on the benzene ring.

Cytotoxicity and Antiviral Activity

Studies have demonstrated that N-benzyl derivatives can exhibit cytotoxic effects on various cancer cell lines. For example, a related compound showed a CC value of 12 µM against human hematological tumor cells, indicating its potential as an anticancer agent. Additionally, antiviral assays revealed activity against HIV-1, with some derivatives maintaining efficacy against strains with resistance mutations.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and replication.

- Disruption of Membrane Integrity : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, demonstrating a significant reduction in bacterial load in vitro.

- Cytotoxicity Assessment : In vitro tests on leukemia cell lines indicated that the compound induced apoptosis at micromolar concentrations, suggesting a potential therapeutic role in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.